3-(2,5-dimethoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Description
3-(2,5-Dimethoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazin derivative characterized by a fused chromene-oxazine scaffold. The molecule features a 2,5-dimethoxyphenyl substituent at position 3 and an isopropyl group (propan-2-yl) at position 7.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-13(2)23-11-18-20(27-12-23)7-5-14-9-17(22(24)28-21(14)18)16-10-15(25-3)6-8-19(16)26-4/h5-10,13H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQOGMBFXVLDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno-oxazine family, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.36 g/mol
Anticancer Properties
Recent studies have indicated that compounds within the chromeno-oxazine class exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and DNA fragmentation. This was evidenced in studies where similar compounds demonstrated cytotoxicity against various cancer cell lines including leukemia and colon cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chromeno-Oxazine Derivative | HL-60 (Leukemia) | 15 | Caspase activation |
| Chromeno-Oxazine Derivative | HCT116 (Colon) | 20 | DNA fragmentation |
Neuroprotective Effects
Additionally, there is emerging evidence suggesting neuroprotective effects attributed to this compound. In vitro studies have shown that it can mitigate oxidative stress-induced neuronal damage by enhancing the expression of neuroprotective proteins such as NQO1 .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various chromeno-oxazine derivatives on human cancer cell lines. The results highlighted that compounds similar to our target compound exhibited selective toxicity towards malignant cells while sparing normal cells. The study utilized a range of concentrations to determine the IC50 values across different cell lines.
Study 2: Neuroprotection in Animal Models
Another significant study involved administering the compound to animal models subjected to neurotoxic agents. The results indicated a marked reduction in neuronal apoptosis and improved behavioral outcomes in treated groups compared to controls.
Comparison with Similar Compounds
Comparison with Similar Chromeno-Oxazin Derivatives
The following table summarizes key structural and physicochemical properties of 3-(2,5-dimethoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one and its analogs from the evidence:
Key Findings:
Substituent Effects on Solubility: Hydrophilic groups (e.g., hydroxybutyl in 4e ) lower melting points (78–79°C) compared to lipophilic substituents like trifluoromethyl (137–139°C in 4i ).
Electronic Effects :
- Electron-withdrawing groups (e.g., CF₃ in 4i ) deshield adjacent protons, evident in downfield ¹H NMR shifts (δ 7.45–7.60 ppm). The target compound’s 2,5-dimethoxyphenyl group, with electron-donating methoxy groups, may upfield-shift aromatic protons (δ ~6.5–7.0 ppm).
Spectral Signatures: Methoxy groups consistently appear at δ ~3.8 ppm in ¹H NMR across analogs . The target compound’s carbonyl (oxazin-2-one) is expected to show IR absorption near 1700 cm⁻¹, similar to other oxazinones .
Structural and Functional Divergence
- Position 9 Substituents : The propan-2-yl group in the target compound introduces steric bulk compared to smaller alkyl chains (e.g., propyl in or hydroxybutyl in ). This may influence conformational flexibility and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
